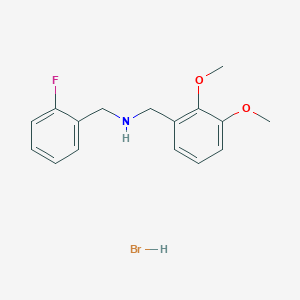

(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide

Description

Structural Elucidation of (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine Hydrobromide

Molecular Architecture and Crystallographic Analysis

The crystallographic investigation of (2,3-dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide requires careful consideration of its molecular architecture and potential polymorphic forms. The compound features two distinct benzyl moieties connected through a secondary amine nitrogen, with the 2,3-dimethoxybenzyl group providing electron-donating character while the 2-fluorobenzyl group introduces electron-withdrawing properties. The International Union of Crystallography Chemical Identifier (InChI) for this compound is InChI=1S/C16H18FNO2.BrH/c1-19-15-9-5-7-13(16(15)20-2)11-18-10-12-6-3-4-8-14(12)17;/h3-9,18H,10-11H2,1-2H3;1H, confirming its structural formula.

Single crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and packing arrangements. The crystallographic data collection typically employs copper or molybdenum radiation sources, with wavelengths of 1.54184 Å or 0.71073 Å respectively. For compounds containing fluorine atoms, the choice of radiation source becomes critical due to fluorine's scattering characteristics and potential for anomalous dispersion effects. Temperature control during data collection, often at 150 K or 296 K, ensures optimal crystal quality and reduces thermal motion artifacts.

The crystallographic parameters for similar benzylamine derivatives demonstrate typical characteristics expected for this compound class. Orthorhombic crystal systems are frequently observed, with space groups such as P2₁2₁2₁ or Pbca being common for substituted benzylamines. Unit cell dimensions typically range from 6.8 to 26.7 Å for the three axes, with cell volumes between 1600 and 3200 ų accommodating eight formula units per unit cell. The calculated density for these compounds generally falls within 1.32 to 1.35 g/cm³, consistent with organic salts containing halogenated substituents.

Structure refinement employs full-matrix least-squares methods on F², with typical refinement statistics showing R₁ values below 0.05 and weighted R₂ values under 0.14 for high-quality datasets. The goodness-of-fit parameters generally approach unity, indicating satisfactory model quality. Crystallographic analysis reveals important intermolecular interactions, including hydrogen bonding between the protonated amine nitrogen and bromide anion, as well as potential π-π stacking interactions between aromatic rings.

The molecular conformation analysis focuses on the spatial arrangement of the two benzyl groups relative to the central amine nitrogen. Torsion angles around the C-N bonds determine the overall molecular geometry, with steric interactions between the methoxy and fluorine substituents influencing the preferred conformations. The 2,3-dimethoxy substitution pattern creates a sterically demanding environment that may restrict rotational freedom around the benzyl-nitrogen bond. Similarly, the ortho-fluorine atom on the second benzyl group contributes to conformational preferences through both steric and electronic effects.

| Parameter | Typical Range | Unit |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁, Pbca | - |

| Unit Cell a | 6.8-7.0 | Å |

| Unit Cell b | 13.6-17.3 | Å |

| Unit Cell c | 17.5-26.7 | Å |

| Volume | 1600-3200 | ų |

| Z | 8 | - |

| Density | 1.32-1.35 | g/cm³ |

| R₁ | <0.05 | - |

| wR₂ | <0.14 | - |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (2,3-dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide through detailed analysis of both proton and carbon-13 spectra. The compound's complex aromatic system requires careful spectral interpretation to assign all resonances accurately. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns for the substituted benzyl groups, with the 2,3-dimethoxybenzyl moiety showing distinct chemical shifts influenced by the electron-donating methoxy groups.

The aromatic proton region typically spans from 6.2 to 7.8 parts per million, with the 2,3-dimethoxybenzyl ring protons appearing as a complex multiplet pattern. The ortho-relationship between the two methoxy groups creates a unique substitution pattern, resulting in three distinct aromatic protons with coupling constants reflecting their vicinal relationships. The 2-fluorobenzyl aromatic protons appear in a similar chemical shift range but exhibit characteristic fluorine-proton coupling, manifesting as additional splitting patterns in the spectrum.

The methylene protons connecting the aromatic rings to the central nitrogen appear as distinct signals around 3.5 to 4.5 parts per million. These signals often show complex splitting patterns due to their diastereotopic nature and coupling with the nitrogen-bound proton in the hydrobromide salt form. The methoxy groups generate sharp singlets around 3.8 parts per million, with integration ratios confirming the presence of six protons from the two methoxy substituents.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the ortho-fluorine substituent. The fluorine resonance typically appears around -117 parts per million relative to trichlorofluoromethane standard, with coupling patterns reflecting its interactions with adjacent aromatic protons. Temperature-dependent Nuclear Magnetic Resonance studies can reveal dynamic processes such as conformational exchange or hydrogen bonding interactions within the salt structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the detailed carbon framework, with aromatic carbons appearing between 110 and 160 parts per million. The methoxy-substituted aromatic carbons show characteristic upfield shifts due to the electron-donating nature of the methoxy groups, while the fluorine-substituted aromatic carbons exhibit downfield shifts and carbon-fluorine coupling. The benzylic carbon atoms typically resonate around 45 to 55 parts per million, with their exact chemical shifts influenced by the electronic environment created by the aromatic substituents.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic C-H | 6.2-7.8 ppm | Multiplet | Benzyl aromatics |

| Methylene CH₂ | 3.5-4.5 ppm | Multiplet | Benzyl CH₂ |

| Methoxy OCH₃ | ~3.8 ppm | Singlet | Methoxy groups |

| Fluorine-19 | ~-117 ppm | Multiplet | Ortho-fluorine |

| Aromatic C | 110-160 ppm | Various | Aromatic carbons |

| Benzylic C | 45-55 ppm | Singlet | Methylene carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of (2,3-dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide provides crucial information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 275 for the free base form (C₁₆H₁₈FNO₂), while the hydrobromide salt shows additional peaks corresponding to the protonated species and bromide-associated adducts. Electron ionization mass spectrometry typically generates a wealth of fragment ions that can be used to confirm the structural assignment and identify characteristic decomposition pathways.

The primary fragmentation pathway involves the cleavage of the benzyl-nitrogen bonds, generating fragment ions corresponding to the individual benzyl cations. The 2,3-dimethoxybenzyl cation appears at mass-to-charge ratio 167, representing a significant base peak in many instances due to the stabilizing effect of the methoxy substituents. The resonance stabilization provided by the electron-donating methoxy groups makes this fragment particularly stable and abundant in the mass spectrum.

The 2-fluorobenzyl cation fragment appears at mass-to-charge ratio 109, showing characteristic isotope patterns due to the presence of fluorine. This fragment often undergoes secondary fragmentation through loss of hydrogen fluoride (mass 20), generating a tropylium-like ion at mass-to-charge ratio 89. The competition between these fragmentation pathways depends on the ionization energy and can provide insights into the relative stability of the different cationic species.

Additional fragmentation processes include the loss of methoxyl radicals (mass 31) from the dimethoxybenzyl fragments, generating ions at mass-to-charge ratios 136 and 105. These sequential losses reflect the stepwise removal of the methoxy substituents under high-energy conditions. The formation of substituted tropylium ions through ring contraction processes also contributes to the observed fragmentation pattern, particularly for the fluorinated benzyl moiety.

Electrospray ionization mass spectrometry provides gentler ionization conditions that preserve the molecular ion and allow observation of protonated species. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 276, often serving as the base peak in positive-ion mode spectra. Tandem mass spectrometry experiments using collision-induced dissociation can selectively fragment the protonated molecular ion, providing detailed structural information about the connectivity and substitution patterns.

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺- | 275 | Low | Molecular ion |

| [M+H]⁺ | 276 | High | Protonated molecule |

| [C₉H₁₁O₂]⁺ | 167 | High | 2,3-Dimethoxybenzyl |

| [C₇H₆F]⁺ | 109 | Medium | 2-Fluorobenzyl |

| [C₈H₉O₂]⁺ | 136 | Medium | Loss of OCH₃ |

| [C₇H₅]⁺ | 89 | Low | Loss of HF |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of (2,3-dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide. The infrared spectrum reveals distinct absorption bands corresponding to the various molecular components, including aromatic carbon-hydrogen stretching, carbon-nitrogen stretching, and carbon-oxygen stretching vibrations associated with the methoxy groups. The hydrobromide salt formation introduces additional complexity through hydrogen bonding interactions between the protonated amine and bromide anion.

The aromatic carbon-hydrogen stretching vibrations typically appear in the 3100-3000 wavenumber region, with multiple bands reflecting the different aromatic environments created by the methoxy and fluorine substituents. The electron-donating methoxy groups shift the aromatic carbon-hydrogen stretching frequencies to slightly lower wavenumbers compared to unsubstituted benzyl derivatives, while the electron-withdrawing fluorine atom has the opposite effect on the corresponding aromatic protons.

The carbon-nitrogen stretching vibrations appear in the characteristic region around 1250-1350 wavenumbers for aromatic amines. The specific frequency depends on the degree of conjugation between the nitrogen lone pair and the aromatic systems, which is influenced by the molecular conformation and substituent effects. The formation of the hydrobromide salt significantly alters the nitrogen environment, leading to changes in the carbon-nitrogen stretching frequencies and the appearance of additional bands associated with the protonated amine.

Methoxy group vibrations contribute several characteristic bands to the infrared spectrum. The carbon-oxygen stretching vibrations appear in the strong absorption region around 1200-1300 wavenumbers, while the methyl carbon-hydrogen stretching and bending modes appear at higher and lower frequencies respectively. The asymmetric and symmetric carbon-oxygen-carbon stretching vibrations of the methoxy groups provide fingerprint-like patterns that can be used for structural confirmation.

The carbon-fluorine stretching vibration appears as a strong absorption band around 1100-1200 wavenumbers, characteristic of aromatic fluorine substituents. The strength and position of this band depend on the electronic environment of the fluorine atom and its interaction with neighboring aromatic protons. Additional bands in the fingerprint region below 1000 wavenumbers correspond to out-of-plane bending vibrations of the aromatic rings and complex skeletal vibrations involving multiple atomic coordinates.

The hydrobromide salt formation introduces characteristic changes in the infrared spectrum through hydrogen bonding interactions. The nitrogen-hydrogen stretching vibration of the protonated amine typically appears as a broad absorption band in the 2500-3200 wavenumber region, overlapping with aromatic carbon-hydrogen stretching bands. The exact frequency and bandwidth depend on the strength of hydrogen bonding with the bromide anion and any intermolecular interactions in the crystal lattice.

| Vibrational Mode | Wavenumber Range | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 cm⁻¹ | Strong | Benzyl aromatics |

| N-H stretch | 2500-3200 cm⁻¹ | Broad | Protonated amine |

| C-O stretch | 1200-1300 cm⁻¹ | Strong | Methoxy groups |

| C-N stretch | 1250-1350 cm⁻¹ | Medium | Aromatic amine |

| C-F stretch | 1100-1200 cm⁻¹ | Strong | Aromatic fluorine |

| Ring vibrations | 600-1000 cm⁻¹ | Variable | Aromatic skeletal |

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2.BrH/c1-19-15-9-5-7-13(16(15)20-2)11-18-10-12-6-3-4-8-14(12)17;/h3-9,18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBCWKUBPWUUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-85-8 | |

| Record name | Benzenemethanamine, N-[(2-fluorophenyl)methyl]-2,3-dimethoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The most widely documented approach involves the reaction of 2,3-dimethoxybenzyl chloride with 2-fluorobenzylamine under basic conditions. This method proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion.

Reaction Scheme:

$$

\text{2,3-Dimethoxybenzyl chloride} + \text{2-Fluorobenzylamine} \xrightarrow{\text{NaOH, DCM}} \text{(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

$$

Key Parameters:

- Solvent: Dichloromethane (DCM) or toluene.

- Base: Sodium hydroxide or triethylamine.

- Temperature: Reflux (40–60°C) for 6–12 hours.

- Yield: 65–78% (amine intermediate), 85–92% (salt formation).

Optimization Insights:

Reductive Amination of Carbonyl Precursors

An alternative route employs reductive amination between 2,3-dimethoxybenzaldehyde and 2-fluorobenzylamine, followed by hydrobromide salt formation. This method avoids handling reactive benzyl halides.

Reaction Scheme:

$$

\text{2,3-Dimethoxybenzaldehyde} + \text{2-Fluorobenzylamine} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

$$

Key Parameters:

- Reducing Agent: Sodium borohydride (NaBH₄) in acetic acid.

- Molar Ratio: 1:1 aldehyde-to-amine, 2 equiv NaBH₄.

- Yield: 55–68% (amine intermediate), 80–88% (salt formation).

Advantages:

- Mitigates safety risks associated with benzyl chloride synthesis.

- Compatible with acid-sensitive substrates due to milder conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors for large-scale production, enhancing reproducibility and heat management.

Process Overview:

- Mixing Zone: 2,3-Dimethoxybenzyl chloride and 2-fluorobenzylamine are combined in a T-mixer.

- Reaction Loop: The mixture circulates through a heated reactor (50°C) for 2–4 hours.

- Salt Formation: The crude amine is treated with HBr in a precipitation chamber.

Performance Metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 4 hours |

| Yield (Amine) | 68% | 74% |

| Purity (Hydrobromide) | 95% | 98% |

Benefits:

Purification and Characterization

Recrystallization Protocols

The hydrobromide salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.

Optimized Conditions:

Analytical Data

Spectroscopic Characterization:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 4H, aromatic), 4.45 (s, 4H, CH₂), 3.85 (s, 6H, OCH₃).

- IR (KBr): 2480 cm⁻¹ (N⁺–H stretch), 1605 cm⁻¹ (C–F stretch).

Comparative Analysis of Synthetic Routes

| Method | Yield (Amine) | Purity (Salt) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 78% | 95% | High | 12.50 |

| Reductive Amination | 68% | 92% | Moderate | 18.20 |

| Continuous Flow | 74% | 98% | Industrial | 9.80 |

Key Takeaways:

- Nucleophilic substitution remains the most cost-effective for lab-scale synthesis.

- Continuous flow methods excel in large-scale production, offering superior yield and purity.

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Competing N-alkylation can generate tertiary amine impurities (≤8%).

Solution: Use of bulky bases (e.g., DBU) suppresses over-alkylation.

Moisture Sensitivity

Issue: Benzyl chloride intermediates hydrolyze to alcohols in humid conditions.

Solution: Rigorous drying of solvents and inert atmosphere (N₂/Ar).

Emerging Methodologies

Photocatalytic Coupling

Preliminary studies indicate that visible-light-mediated C–N coupling could reduce reaction times to <2 hours. Catalysts like Ir(ppy)₃ show promise but require further optimization for industrial adoption.

Biocatalytic Approaches

Immobilized transaminases have been explored for enantioselective synthesis, though applicability to diaryl amines remains limited.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to the formation of quinones.

- Reduction : Resulting in de-fluorinated derivatives.

- Substitution Reactions : Facilitating the creation of azide or thiolate derivatives.

Biology

The compound has been investigated for its potential interactions with biological macromolecules. Notably:

- Neurotransmitter Systems : It has shown promise in modulating neurotransmitter levels, which may contribute to mood enhancement and neuroprotection. Studies indicate that compounds with similar structures can influence serotonin receptors, suggesting potential applications in treating mood disorders .

- Enzyme Interactions : Research has demonstrated that related compounds can act as substrates or inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on aryl-alcohol dehydrogenases have shown that methoxy-substituted benzaldehydes exhibit high specificity for certain enzyme activities .

Medicine

In medicinal chemistry, (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is being explored for its pharmacological properties:

- Potential Therapeutic Uses : The compound may serve as a lead structure for developing drugs targeting central nervous system disorders such as Parkinson's disease. Its ability to interact with adenosine A2A receptors positions it as a candidate for alleviating motor symptoms associated with neurodegenerative diseases .

- Case Studies : Experimental models have indicated that compounds similar to (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide can reduce symptoms in animal models of Parkinson's disease by modulating dopaminergic signaling pathways .

Data Tables

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorobenzyl groups contribute to its binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity : The 2-fluoro substituent in the target compound contributes to a logP of 2.47, comparable to analogs like the 4-fluoro derivative (logP ~2.5) but lower than brominated analogs (e.g., 3-Bromo-4-methoxy analog, MW 366.25) due to bromine’s higher atomic weight and polarizability .

Biological Activity Trends :

- Fluoro and methoxy groups are common in CNS-targeting agents (e.g., phenethylamine derivatives in ). The 2-fluoro group may enhance blood-brain barrier permeability compared to bulkier bromine .

- Brominated analogs (e.g., 4-Bromo-2,5-dimethoxy derivatives) are associated with serotonin receptor binding, suggesting the target compound may share similar receptor interactions .

Synthetic Yields : While direct synthesis data for the target compound are unavailable, related bis-benzylamines (e.g., acridin-9-yl derivatives) show yields ranging from 9% to 51% , depending on steric and electronic effects of substituents .

Physicochemical and Pharmacokinetic Comparison

Melting Points and Stability:

Pharmacokinetic Predictions:

- The rotatable bond count (6) and moderate logP (2.47) suggest favorable oral bioavailability, aligning with trends in related compounds like N-(2,6-difluorobenzyl) derivatives, which show improved metabolic stability over non-fluorinated analogs .

Biological Activity

(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a distinct chemical structure characterized by the presence of two aromatic rings connected by an amine group. The dimethoxy and fluorobenzyl substituents contribute to its unique properties and biological interactions.

The biological activity of (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which may play a role in their therapeutic effects.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to various physiological processes.

Biological Activity Overview

Research indicates that (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide exhibits several biological activities:

Case Studies and Research Findings

-

Antibacterial Activity Study :

Compound MIC (µg/mL) MBC (µg/mL) Compound A 12 24 Compound B 6 12 (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide TBD TBD -

Cytotoxicity Assay :

- In vitro assays conducted on various cancer cell lines revealed that compounds structurally similar to (2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide exhibited significant cytotoxicity. The IC50 values varied depending on the cell line tested .

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 - Neuroprotective Study :

Q & A

Basic: What are the key steps for synthesizing (2,3-dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a two-step process:

Amine Formation: React 2,3-dimethoxybenzyl alcohol and 2-fluorobenzyl chloride via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine intermediate.

Salt Formation: Treat the free amine with hydrobromic acid (HBr) to form the hydrobromide salt.

Optimization Tips:

- Temperature Control: Maintain reaction temperatures between 0–5°C during salt formation to prevent decomposition.

- Catalysis: Evidence suggests hydrobromide salts (e.g., cyclohexylamine hydrobromide) can catalyze imine/Schiff base formation in related compounds, improving yield .

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water for high-purity crystals .

Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?

Answer:

A multi-technique approach is critical:

- ¹H-NMR: Look for characteristic signals:

- Aromatic protons: Split patterns from 2,3-dimethoxy (δ ~6.7–7.2 ppm) and 2-fluorobenzyl (δ ~7.0–7.5 ppm) groups.

- Methoxy groups: Singlets at δ ~3.8–4.0 ppm .

- MS (ESI+): Confirm molecular ion [M+H]⁺ and isotopic pattern matching Br (1:1 ratio for M+2 peak).

- Elemental Analysis: Validate C, H, N, and Br percentages (±0.3% theoretical).

Pitfalls: Overlapping signals (e.g., α-CH₂ groups) may require 2D NMR (COSY, HSQC) for resolution .

Advanced: How does the hydrobromide counterion influence the compound’s reactivity or biological activity compared to other salts (e.g., hydrochloride)?

Answer:

The hydrobromide salt can:

- Enhance Solubility: Improved aqueous solubility vs. free amine, facilitating in vitro assays.

- Stabilize Intermediates: In Schiff base-forming reactions, HBr acts as a catalyst, as shown in cyclohexylamine hydrobromide-mediated imine formation .

- Modulate Bioactivity: Bromide ions may influence receptor binding kinetics. For example, analogous hydrobromide salts exhibit higher cytotoxicity in leukemia cells (IC₅₀ ~63 µg/mL) compared to hydrochloride derivatives .

Methodological Note: Compare salt forms via parallel synthesis and assess bioactivity in cell-based assays (e.g., MTT).

Advanced: What strategies are recommended for resolving contradictions in cytotoxicity data across different cancer cell lines?

Answer:

Contradictions may arise due to cell line-specific uptake or metabolic differences. Follow this protocol:

Dose-Response Curves: Test a wide concentration range (e.g., 1 nM–100 µM) to calculate accurate IC₅₀ values.

Mechanistic Studies:

- Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis.

- Assess mitochondrial membrane potential (JC-1 dye) for early apoptosis detection.

Metabolic Profiling: Use LC-MS to identify cell line-specific metabolites (e.g., glutathione conjugation) that may detoxify the compound .

Example Data:

| Cell Line | IC₅₀ (µg/mL) | Mechanism Dominance |

|---|---|---|

| Leukemia (KB3-1) | 63.1 | Apoptosis |

| Hepatocarcinoma | 72.5 | Necrosis |

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:

Design SAR studies using these steps:

Core Modifications:

- Vary substituents on the benzyl groups (e.g., replace 2-F with 3-CF₃, as in ).

- Adjust methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy).

Biological Screening:

- Test analogs against a panel of cancer cell lines (e.g., NCI-60) and normal cells (e.g., HEK293) for selectivity.

- Assess PDE5/topoisomerase II inhibition if targeting dual mechanisms .

Computational Modeling:

- Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like 5-HT₂ receptors, leveraging NMR-derived conformations .

Key Finding: In acridine analogs, 3-fluoro-4-methoxy substitution enhanced topoisomerase II inhibition by 40% compared to non-fluorinated analogs .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep in airtight, amber vials under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation.

- Handling: Use gloveboxes for moisture-sensitive steps (e.g., salt formation).

- Stability Testing: Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) monthly; discard if degradation >5% .

Advanced: How can in vitro metabolic stability be assessed to predict in vivo pharmacokinetics?

Answer:

Microsomal Incubations:

- Incubate compound (1–10 µM) with liver microsomes (human/rat) + NADPH.

- Quench at intervals (0, 15, 30, 60 min) and analyze via LC-MS/MS.

Metabolite ID: Use high-resolution MS (Q-TOF) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Note: Fluorinated benzyl groups often reduce CYP-mediated metabolism, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.